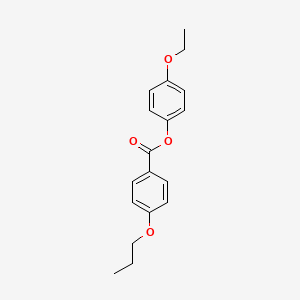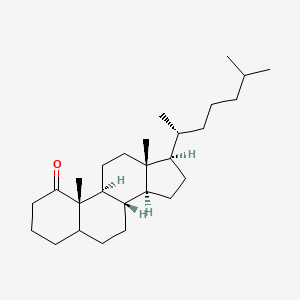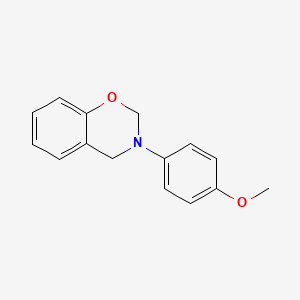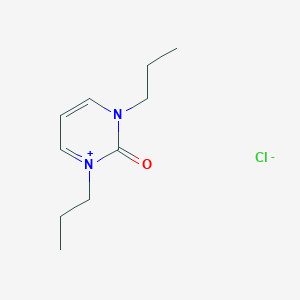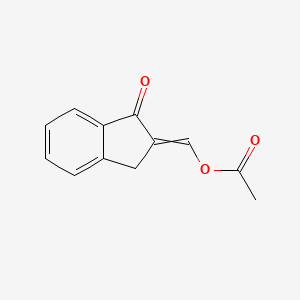
1,3-Dimethoxypropan-2-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxypropan-2-yl prop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of prop-2-enoic acid (acrylic acid) and is characterized by the presence of two methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxypropan-2-yl prop-2-enoate can be synthesized through the esterification of 1,3-dimethoxypropan-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acidic ion exchange resins as catalysts can also be employed to streamline the esterification process. Additionally, azeotropic distillation techniques may be used to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxypropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethoxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its ester functionality can undergo polymerization reactions to form useful materials.
Mechanism of Action
The mechanism of action of 1,3-dimethoxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. Additionally, the presence of methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxypropan-2-one: A related compound with a ketone group instead of an ester group.
1,3-Dimethoxypropan-2-yl oleate: An ester of oleic acid with similar structural features.
(Z)-1,3-Dimethoxypropan-2-yl icos-11-enoate: Another ester with a longer carbon chain.
Uniqueness
1,3-Dimethoxypropan-2-yl prop-2-enoate is unique due to its combination of methoxy groups and an ester functionality, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo polymerization reactions makes it particularly valuable in the production of advanced materials.
Properties
CAS No. |
54843-05-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1,3-dimethoxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(9)12-7(5-10-2)6-11-3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
WDEIYXBQLBYVBO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
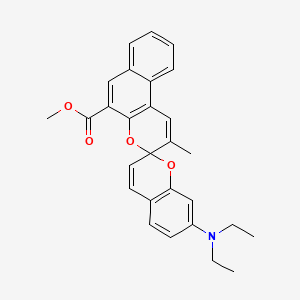
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
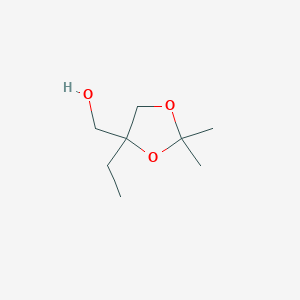
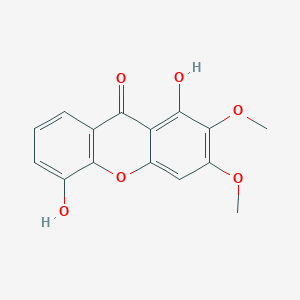
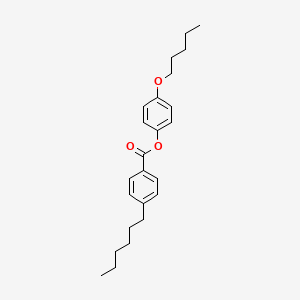
![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
